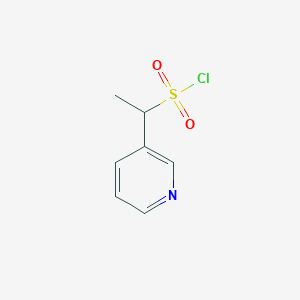
1-(Pyridin-3-yl)ethanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-3-yl)ethane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It features a pyridine ring attached to an ethane sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)ethane-1-sulfonyl chloride can be synthesized through the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The reaction typically involves adding phosphorus pentachloride to a solution containing pyridine-3-sulfonic acid in a controlled manner. This process can be carried out stepwise or continuously, ensuring the sequential reaction of pyridine-3-sulfonic acid with phosphorus pentachloride to produce the desired sulfonyl chloride .
Industrial Production Methods: The industrial production of 1-(pyridin-3-yl)ethane-1-sulfonyl chloride follows similar principles but is optimized for higher yields and reduced byproduct formation. The reaction is often conducted in solvents like chlorobenzene or trifluoromethylbenzene, and the product is purified through distillation under reduced pressure .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyridin-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 1-(pyridin-3-yl)ethane-1-sulfonyl chloride.
Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) are used to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.
Applications De Recherche Scientifique
1-(Pyridin-3-yl)ethane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is employed in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Mécanisme D'action
The mechanism by which 1-(pyridin-3-yl)ethane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the release of a chloride ion and the formation of the final product. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
- 2-(Pyridin-4-yl)ethane-1-sulfonyl chloride
- 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride
- Pyridine-3-sulfonyl chloride
Uniqueness: 1-(Pyridin-3-yl)ethane-1-sulfonyl chloride is unique due to the position of the pyridine ring and the ethane sulfonyl chloride group. This specific arrangement imparts distinct reactivity and properties compared to its analogs. For instance, the position of the sulfonyl chloride group relative to the pyridine ring can influence the compound’s reactivity and the types of reactions it undergoes .
Propriétés
Formule moléculaire |
C7H8ClNO2S |
|---|---|
Poids moléculaire |
205.66 g/mol |
Nom IUPAC |
1-pyridin-3-ylethanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO2S/c1-6(12(8,10)11)7-3-2-4-9-5-7/h2-6H,1H3 |
Clé InChI |
WDPYPQOUCJKOQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN=CC=C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine](/img/structure/B13647175.png)
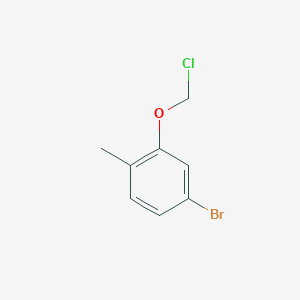
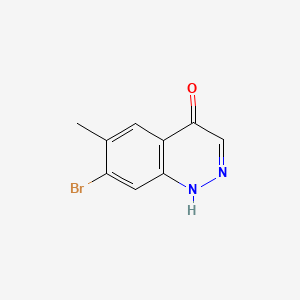
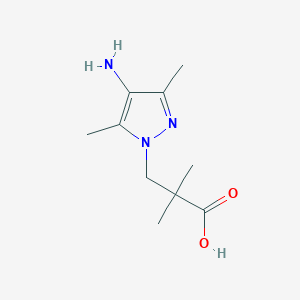

![1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13647193.png)
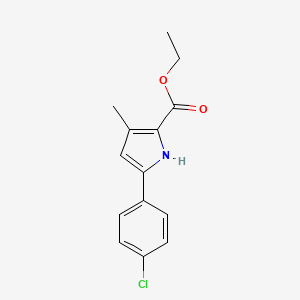
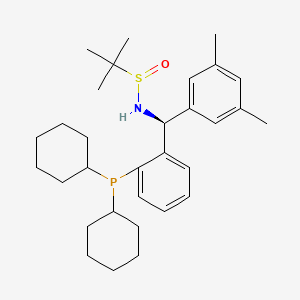
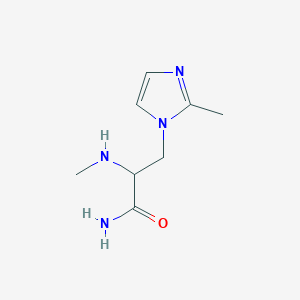
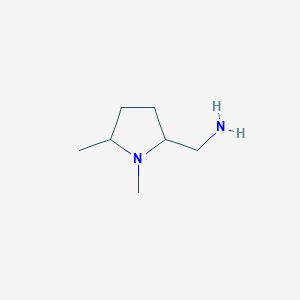
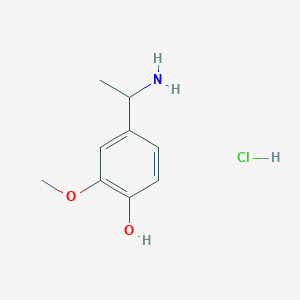
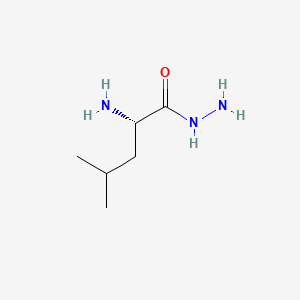
![Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13647212.png)

